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Compound of Interest |

1-[4-(1H-imidazol-1-
Compound Name:
yl)phenyllethanamine
CAS No.: 704877-65-6
Cat. No.: B1608770

The "performance" of a crystal structure in drug development is measured by its ability to
predict physicochemical properties (solubility, bioavailability, stability).

The Core Problem: The Torsion-Conjugation Trade-off

In 1-phenyl-1H-imidazoles, the bond connecting the phenyl and imidazole rings (N1-C1')
creates a conjugated system. However, steric hindrance between the ortho-hydrogens of the
phenyl ring and the imidazole hydrogens forces a twist.

o Performance Impact: This twist angle determines the extent of

-conjugation (electronic communication) and the ability to pack into dense, stable lattices
(density/stability).

Comparative Analysis Table
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1-Benzyl-1H- 2-/ 4-
1-Phenyl-1H- o o
Feature o imidazoles Phenylimidazoles
imidazoles (Target) . .
(Alternative A) (Alternative B)
) Direct N-C bond Methylene (-CH2-) Direct C-C bond
Linker Type

(Rigid)

bridge (Flexible)

(Rigid)

H-Bond Capability

Acceptor Only (N3)

Acceptor Only (N3)

Donor (N1-H) &
Acceptor (N3)

Torsion Angle

20° — 45° (Para-
subst.)~80° (Ortho-
subst.)

N/A (Free rotation

allowed)

< 10° (Often planar
due to H-bonds)

Melting Point

Low (Parent: 13°C,
Liquid)

Moderate

High (Parent: 148°C,
Solid)

Packing Motif

Weak C-H...N/

stacking

Varies (conformational
flexibility)

Strong N-H...N chains
(Head-to-Tail)

Solubility

Moderate (Lipophilic)

High
(Flexible/Lipophilic)

Low (High Lattice
Energy)

Critical Insight: The parent 1-phenylimidazole is a liquid at room temperature (m.p. 13°C)

because it cannot form intermolecular N-H...N hydrogen bonds. To obtain crystal data,

researchers must either crystallize derivatives (e.g., 4-substituted analogs) or form salts

(imidazolium).

Structural Logic Diagram

The following diagram illustrates how steric pressure and substitution patterns dictate the solid-

state conformation and resulting stability.
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Substitution Pattern

Para-Substitution Ortho-Substitution
(e.g., 4-OMe) (e.g., 2,6-diisopropyl)
Min Sterics
Low Torsion Angle High Torsion Angle
(20° - 45°) (~80° - Orthogonal)

/

Packing: 1t-1t Stacking Packing: Weak C-H...N Only
(Planar-like) (No Stacking)

Result: Enhanced Conjugation
Moderate Solubility

Result: Broken Conjugation
High Solubility / Low MP

Click to download full resolution via product page

Caption: Causality flow showing how substitution position drives torsion angles, which in turn
dictates crystal packing efficiency and physicochemical properties.

Part 2: Experimental Protocols

To ensure trustworthiness, the following protocols are designed to generate high-quality single
crystals suitable for X-ray Diffraction (SC-XRD). Since the parent compound is liquid, we
describe the protocol for a representative solid derivative: 4-(1H-imidazol-1-yl)benzaldehyde.

Protocol A: Synthesis (Ullmann-Type Coupling)
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Objective: Synthesize a crystalline 1-phenylimidazole derivative. Mechanism: Copper-catalyzed
N-arylation.[1]

¢ Reagents:

o

Imidazole (1.0 equiv)[2][3]

[¢]

4-Bromobenzaldehyde (1.0 equiv)

o

(2.0 equiv, Base)

[¢]

Cul (0.1 equiv, Catalyst)

[e]

DMSO (Solvent)
e Procedure:
o Combine all reagents in a round-bottom flask under

atmosphere.

o Heat to 110°C for 12—24 hours. Note: High temperature is required to overcome the
activation energy of aryl halide displacement.

o Work-up: Cool to room temperature. Pour into ice water. The product should precipitate as
a yellow/cream solid.

o Filter and wash with water to remove inorganic salts (

Protocol B: Crystallization (Slow Evaporation Method)

Objective: Grow single crystals suitable for XRD (>0.1 mm dimensions).
e Solvent Selection:

o Primary: Acetonitrile (MeCN) or Methanol (MeOH).
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o Why? These polar aprotic/protic solvents dissolve the polar imidazole derivative but allow
slow precipitation upon evaporation.

o Step-by-Step:
o Dissolve 20 mg of the crude solid in minimal hot MeCN (approx. 2 mL).
o Filter the solution through a 0.45

syringe filter into a clean 4 mL vial. Critical: Removes dust nuclei that cause
polycrystallinity.

o Cover the vial with Parafilm and poke 3-5 small holes with a needle.
o Place in a vibration-free environment at constant temperature (20°C).

o Timeline: Crystals should appear within 3—7 days.

Protocol C: Data Collection & Refinement (SC-XRD)

o Temperature: Collect data at 100 K (Cryostream).

o Reasoning: Reduces thermal motion (ellipsoids), allowing precise determination of the
phenyl-imidazole torsion angle.

o Refinement:
o Locate the N-C bond connecting the rings.
o Check for disorder in the imidazole ring (common if the ring flips 180°).

Part 3: Data Presentation & Technique Validation
Key Crystallographic Metrics

When analyzing your structure, compare your results against these standard benchmarks for 1-
phenylimidazoles.
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Parameter Typical Value Range Structural Significance

Indicates degree of
N1-C1' Bond Length 1.40 - 1.44 A conjugation (shorter = more

conjugated).

. Standard geometry for 5-
C-N-C Bond Angle (Imidazole) 104° - 106° o
membered aromatic rings.

The Performance Metric. <30°

Interplanar Angle o °
P gle ( 24° (Para-CHO) to 44° (Para-  gjiows partial
) OMe)
-stacking.
Indicates strength of
Packing Distance 3.6 — 3.9 A (Centroid-Centroid) -

interactions.[4]

Technique Comparison: XRD vs. DFT

To validate experimental crystal structures, it is standard practice to compare them with Density
Functional Theory (DFT) calculations.

e Single Crystal XRD (SC-XRD):

o Pros: Provides the actual solid-state conformation including packing forces.

o Cons: Requires a single crystal; reflects a "frozen" state that may differ from solution.
e DFT (Gas Phase Calculation):

o Pros: Reveals the "intrinsic" low-energy conformation without packing forces.

o Comparison: If

, the twist is intrinsic. If

, crystal packing forces (lattice energy) are distorting the molecule.
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o Observation: For 1-phenylimidazoles, gas-phase DFT often predicts a twist of ~40°. If
XRD shows ~20°, packing forces are flattening the molecule to maximize density.

Analytical Workflow Diagram

Experimental Path

Crystallization SC-XRD Structure Solution
(MeCN/Slow Evap) (100 K) (SHELXT)

_—
Crude Sample . .
(1-Phenylimidazole Deriv.) T Compansun: Publishable CIF
Validation Path Packing Effects? & Analysis

Geometry Opt Energy Min
(DFT/B3LYP) (Gas Phase)

Click to download full resolution via product page

Caption: Integrated workflow combining experimental crystallography with computational
verification to distinguish intrinsic conformational bias from crystal packing forces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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